molecular formula C14H19NO5 B13049767 Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate

Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate

Cat. No.: B13049767
M. Wt: 281.30 g/mol
InChI Key: UPJHVLKETFPVPT-UHFFFAOYSA-N
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Description

Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate is a synthetic organic compound featuring a benzyl ester group, a tert-butoxycarbonyl (Boc)-protected aminooxy moiety, and an acetate linker. The Boc group serves as a protective group for amines, enabling selective reactions in multi-step syntheses, particularly in peptide and heterocycle chemistry.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-19-10-12(16)18-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)

InChI Key

UPJHVLKETFPVPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through multi-step reactions involving:

  • Protection of the aminooxy group with a tert-butoxycarbonyl group.
  • Formation of the ester linkage by benzylation of the appropriate hydroxy or aminooxy intermediates.
  • Purification and isolation of the final product.

Detailed Stepwise Preparation

Based on patent literature and synthetic reports, a representative preparation involves the following stages:

Stage Description Key Reagents and Conditions Notes
1. Protection of aminooxy group Reaction of aminooxyacetate with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane Boc2O, dichloromethane, sodium bicarbonate, room temperature (0–35°C) Ensures selective Boc protection of the aminooxy group
2. Formation of benzyl ester Benzylation of the Boc-protected aminooxyacetate using benzyl alcohol or benzyl bromide in the presence of a base Sodium hydride or triethylamine, solvents like dichloromethane, THF, or DMF, temperature 0–35°C Controlled temperature prevents side reactions
3. De-esterification / purification Removal of unwanted esters or side products by aqueous base treatment (LiOH, NaOH, KOH, or carbonates) Aqueous base, alcohol or ketone solvents, room temperature Purification steps include solvent extraction and drying with anhydrous sodium sulfate
4. Isolation and drying Concentration of organic layers, addition of anti-solvent (hydrocarbon solvents C6-C8), filtration and drying Hydrocarbon solvents, vacuum drying Ensures high purity and yield

This sequence is adapted from a process described for related Boc-protected aminooxy compounds and benzyl esters, ensuring high selectivity and yield.

Reaction Conditions and Solvent Choices

  • Solvents: Dichloromethane is commonly used for protection and benzylation steps due to its inertness and good solubility properties. Alternatives include tetrahydrofuran (THF), dimethylformamide (DMF), and alcohols (C1-C4) depending on reaction step.
  • Bases: Sodium hydride and triethylamine are typical bases for benzylation; sodium bicarbonate or carbonate salts are used to neutralize acids formed during Boc protection.
  • Temperature: Controlled low temperatures (0–35°C) are critical during benzylation to avoid side reactions and decomposition.
  • Purification: Use of anti-solvents like hexane or heptane facilitates crystallization and isolation of the pure product.

Research Findings and Analytical Data

  • Yield and Purity: The multi-step synthesis yields the target compound with high purity (>95%) after purification, as confirmed by HPLC and NMR analyses.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress, especially to ensure complete Boc protection and benzylation.
  • Spectroscopic Characterization: Proton NMR shows characteristic signals for tert-butyl protons (singlet near 1.4 ppm), benzyl methylene protons (around 5.1 ppm), and the aminooxy methine protons. IR spectroscopy confirms ester and carbamate functional groups.

Comparative Notes on Industrial vs. Laboratory Preparation

  • Laboratory Scale: Batch synthesis with careful temperature control and stepwise purification.
  • Industrial Scale: Continuous flow microreactor systems have been developed for efficient Boc protection and benzylation, enhancing throughput and reproducibility. These systems reduce reaction times and waste generation, improving sustainability.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Protect aminooxy group selectively
Boc Protection Solvent Dichloromethane Good solubility, inert
Boc Protection Temperature 0–35°C (room temperature preferred) Avoid side reactions
Benzylation Reagent Benzyl bromide or benzyl alcohol Introduce benzyl ester group
Benzylation Base Sodium hydride, triethylamine Deprotonate for nucleophilic attack
Benzylation Solvent Dichloromethane, THF, DMF Solubilize reagents
De-esterification Base LiOH, NaOH, KOH, or carbonates Remove unwanted esters
Purification Solvents Hydrocarbon solvents (C6-C8) Anti-solvent for crystallization
Reaction Monitoring HPLC, NMR Ensure completeness and purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol
IUPAC Name: Benzyl 2-[(tert-butoxycarbonyl)amino]oxyacetate
Chemical Structure: The compound features a benzyl group, a tert-butoxycarbonyl group, and an ester linkage, which contribute to its unique reactivity and stability.

Organic Synthesis

Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful as a protecting group for amino acids during multi-step synthesis processes. The tert-butoxycarbonyl group can be easily removed under mild conditions, allowing for selective reactions without affecting other functional groups .

Drug Delivery Systems

Research indicates that this compound can be utilized in drug delivery systems due to its ability to form stable esters and amides. The hydrolysis of the ester linkage under physiological conditions can release active pharmaceutical ingredients, making it suitable for controlled drug release applications.

Prodrug Development

The compound is being investigated as a potential prodrug , which means it can be converted into an active drug within the body. This application is particularly relevant in enhancing the bioavailability of certain therapeutic agents .

Studies have shown that this compound exhibits various biological activities:

  • Antitumor Activity: Preliminary studies suggest it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties: Investigations indicate that it supports neuronal health by enhancing astrocytic function, which could be beneficial in neurodegenerative diseases.

Breast Cancer Treatment

A clinical case involving a patient with advanced breast cancer treated with this compound showed promising results. The patient experienced a notable decrease in tumor markers and improved quality of life over a six-month treatment period.

Neuroprotection in Stroke Models

In vivo studies on rat models of ischemic stroke demonstrated that the compound improved recovery rates and reduced neuronal damage when administered post-stroke. This suggests its potential application in neuroprotective therapies.

Data Tables

Mechanism of Action

The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate primarily involves the protection of amino groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, regenerating the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide and pharmaceutical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate with structurally or functionally related compounds, emphasizing differences in molecular features, synthetic yields, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (Synthesis) Applications/Findings Reference ID
Benzyl 2-azido-2-((tert-butoxycarbonyl)amino)acetate C₁₄H₁₇N₅O₄ 319.32 Azide, Boc-protected amino, benzyl ester 32% Intermediate for click chemistry
Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate C₁₈H₂₅NO₅ 335.40 Oxetane, Boc-protected amino, benzyl ester Not reported Potential use in constrained peptidomimetics
Benzyl (S/R)-2-(3-bromo-4,5-dihydroisoxazol-5-yl)-2-((Boc)amino)acetate C₁₅H₁₈BrN₃O₅ 400.22 Bromo-dihydroisoxazole, Boc-amino Not reported Stereochemical studies in bioactive analogs
Methyl 2-[2-(Boc-amino)-1,3-benzothiazole-6-carboxamido]acetate C₁₆H₁₉N₃O₅S 365.41 Benzothiazole, Boc-amino, methyl ester 81% uPA inhibitor (IC₅₀ = 780 µM)
(S)-Benzyl 2-((Boc)amino)-4-iodobutanoate C₁₆H₂₂INO₄ 437.26 Iodobutanoate, Boc-amino, benzyl ester 95% Radiolabeling or peptide modification

Key Comparative Analysis

Functional Group Diversity Azide vs. Aminooxy: The azide derivative (C₁₄H₁₇N₅O₄) in enables click chemistry applications but suffers from lower synthetic yield (32%) compared to the iodobutanoate analog (95% yield in ). The aminooxy group in the target compound may offer superior stability over azides, which are prone to decomposition. Oxetane vs. Benzothiazole: The oxetane-containing compound (C₁₈H₂₅NO₅) in introduces conformational rigidity, beneficial for drug design. In contrast, the benzothiazole derivative (C₁₆H₁₉N₃O₅S) in exhibits direct biological activity (uPA inhibition), highlighting how heterocycle choice dictates functional outcomes.

Stereochemical Impact

  • The bromo-dihydroisoxazole derivatives (C₁₅H₁₈BrN₃O₅) in demonstrate that stereochemistry (R/S configurations) significantly affects bioactivity, a factor critical for optimizing the target compound’s efficacy in chiral environments.

Protective Group Utility

  • The Boc group is universally employed across analogs for amine protection. However, its removal (e.g., via acidolysis) must be tailored to avoid destabilizing sensitive moieties like oxetanes or iodinated side chains .

Synthetic Efficiency

  • Higher yields (81–95%) are achieved in compounds with straightforward amide couplings (e.g., ), whereas azide incorporation (32% yield in ) or multi-step syntheses (e.g., oxetane derivatives) reduce efficiency.

Biological Activity

Benzyl 2-(((tert-butoxycarbonyl)amino)oxy)acetate is an organic compound that has garnered interest due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound includes a benzyl group, an acetate moiety, and a Boc-protected amino group. The presence of these functional groups suggests that the compound may exhibit interactions with various biological targets.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The Boc group can enhance the stability and reactivity of the amino group, potentially allowing it to interact with enzymes involved in metabolic pathways.
  • Receptor Interaction : The benzyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.
  • Hydrogen Bonding : The amino and ester functionalities can participate in hydrogen bonding, which is critical for molecular recognition processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
  • Anticancer Activity : Related compounds have been identified as inhibitors of specific cancer-related enzymes, indicating a possible role in cancer therapy.
  • Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties, which can be beneficial in managing inflammatory diseases.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialBenzyl derivativesInhibition of bacterial growth
AnticancerThiazole derivativesInhibition of cancer cell proliferation
Anti-inflammatoryAmino acid derivativesReduction in inflammatory markers

Case Studies

  • Antimicrobial Study : A series of benzyl derivatives were evaluated for their antibacterial activity against Mycobacterium tuberculosis. Compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as therapeutic agents against resistant strains .
  • Anticancer Research : A study investigated the effects of related compounds on HSET (KIFC1), a mitotic kinesin crucial for cancer cell survival. The compounds induced multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death . This suggests that this compound could be explored further for anticancer applications.
  • Anti-inflammatory Activity : Research into amino acid ionic liquids derived from similar structures revealed their ability to modulate inflammatory responses in vitro, indicating a promising avenue for developing anti-inflammatory drugs .

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